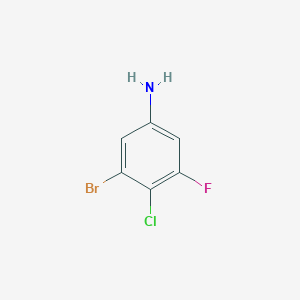

3-Bromo-4-chloro-5-fluoroaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-chloro-5-fluoroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClFN/c7-4-1-3(10)2-5(9)6(4)8/h1-2H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPKPUVCHXFMSBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)Cl)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Bromo 4 Chloro 5 Fluoroaniline and Analogues

Strategies for Introducing Halogen Substituents onto Aniline (B41778) Scaffolds

The direct introduction of halogens onto an aniline ring is a primary strategy for synthesizing haloanilines. The high reactivity of the aniline ring, however, necessitates carefully controlled conditions to achieve the desired substitution pattern.

Electrophilic aromatic substitution is a fundamental reaction for functionalizing aromatic rings. testbook.com In the case of aniline, the amino group (–NH₂) is a potent activating group, meaning it donates electron density to the benzene (B151609) ring, making it highly susceptible to electrophilic attack. byjus.com This increased reactivity is concentrated at the ortho and para positions, making the amino group an ortho-, para-director. testbook.combyjus.com While this high reactivity is beneficial, it also presents a significant challenge: aniline can react uncontrollably with halogenating agents, often leading to polyhalogenated products. byjus.com For instance, the reaction of aniline with bromine water readily produces 2,4,6-tribromoaniline (B120722) as a precipitate at room temperature. byjus.com Consequently, developing methods for controlled and regioselective halogenation is a key area of research.

Achieving regioselective bromination of the highly activated aniline ring requires specialized techniques to control the position of the incoming bromine atom. One advanced strategy involves the temporary modification of the aniline's amino group. For example, N,N-dialkylaniline N-oxides can be used to direct bromination specifically to the para position upon treatment with thionyl bromide. nih.gov This method leverages a temporary increase in the oxidation level of the nitrogen atom to control the reaction's outcome, with reported yields reaching up to 69%. nih.govsmolecule.com

Another effective approach employs copper catalysis. The direct bromination of unprotected anilines can be achieved with high regioselectivity for the para position using copper(II) bromide (CuBr₂) in ionic liquids. researchgate.netbeilstein-journals.orgnih.gov This method is advantageous as it proceeds under mild conditions and avoids the need for protecting groups. smolecule.combeilstein-journals.org

The table below summarizes key findings for regioselective bromination of aniline analogues using a copper bromide system in an ionic liquid, demonstrating high yields and excellent para-selectivity. researchgate.net

| Entry | Substrate | Time | Yield of 4-Bromo Product | Isomer Detected |

| 1 | 2-methylaniline | 1 h | 95% | — |

| 2 | 2-methoxyaniline | 1 h | 95% | — |

| 3 | 2-fluoroaniline | 0.5 h | 91% | 1.2% |

| 4 | 2-trifluoromethylaniline | 1 h | 92% | 2.8% |

| 5 | 2-nitroaniline | 3 h | 88% | — |

| 6 | 3-methylaniline | 1 h | 95% | 2.5% |

| 7 | 3-methoxyaniline | 1 h | 95% | 2.2% |

| 8 | 3-fluoroaniline | 10 min | 90% | — |

| 9 | 3-trifluoromethylaniline | 1 h | 93% | 2.4% |

Reactions were carried out with 3 equivalents of CuBr₂ at room temperature in 1-hexyl-3-methylimidazolium (B1224943) bromide. Data sourced from ResearchGate. researchgate.net

Furthermore, metal-free conditions have been developed, utilizing electrocatalysis where an organic bromide salt like tetra-n-butylammonium bromide (TBAB) serves as both the brominating agent and the electrolyte. rsc.org For certain substrates, solvent-free reactions have also proven effective. researchgate.net

Similar to bromination, controlled chlorination of anilines requires specific methodologies to manage regioselectivity. Using N,N-dialkylaniline N-oxides with thionyl chloride facilitates selective ortho-chlorination. nih.gov Copper(II) chloride (CuCl₂) in ionic liquids provides a method for highly regioselective para-chlorination of unprotected anilines under mild conditions, avoiding the need for supplementary oxygen or hazardous HCl gas. beilstein-journals.orgnih.gov Photocatalysis represents another modern approach, where a combination of a photocatalyst and an organocatalyst can achieve C-H chlorination of anilines using N-chlorosuccinimide (NCS) as the chlorine source. rsc.org

Direct electrophilic fluorination of anilines is often accomplished using powerful fluorinating agents. Reagents such as Selectfluor® (F-TEDA-BF₄) are commonly employed for this purpose. smolecule.comnih.gov However, a more controlled and common method for introducing fluorine selectively onto an aromatic ring is via a diazonium salt intermediate, which is part of a multi-step synthesis (see section 2.2). libretexts.org This approach, known as the Schiemann reaction, involves treating the diazonium salt with a tetrafluoroborate (B81430) anion (BF₄⁻). libretexts.org

The table below details results for the photo-redox/organo co-catalyzed chlorination of various aniline derivatives. rsc.org

| Substrate | Product | Yield |

| 2-aminobenzonitrile | 2-amino-5-chlorobenzonitrile | 89% |

| 2,5-difluoroaniline | 4-chloro-2,5-difluoroaniline | 81% |

| 3-chloro-5-fluoroaniline | 3,4-dichloro-5-fluoroaniline | 85% |

| 4-bromoaniline | 4-bromo-2-chloroaniline | 63% |

Reactions performed using 4CzIPN as a photocatalyst and NCS as the chlorine source in THF. Data sourced from The Royal Society of Chemistry. rsc.org

Nucleophilic aromatic substitution (SNAr) provides a powerful alternative pathway for introducing halogens, particularly through halogen exchange. byjus.com Unlike electrophilic substitution, which is favored on electron-rich rings, SNAr requires an electron-poor aromatic ring. masterorganicchemistry.com The reaction is significantly accelerated by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to a leaving group (typically a halide). masterorganicchemistry.comlibretexts.org

The SNAr mechanism proceeds in two steps:

Addition: A nucleophile attacks the carbon atom bearing the leaving group, breaking the ring's aromaticity and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org

Elimination: The leaving group is expelled, restoring the aromaticity of the ring. libretexts.org

A key feature of the SNAr reaction is the reactivity trend of the leaving groups. Contrary to SN1 or SN2 reactions, the rate is often fastest with fluoride (B91410) as the leaving group (F > Cl > Br > I). masterorganicchemistry.com This is because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine that makes the target carbon more electrophilic, rather than the C-X bond cleavage. masterorganicchemistry.com This mechanism is particularly useful for fluorodechlorination or fluorodenitration reactions on activated nitroaryl compounds. strath.ac.uk

Electrophilic Aromatic Halogenation Approaches

Multi-Step Synthesis from Appropriately Substituted Benzene Precursors

For complex substitution patterns like that of 3-Bromo-4-chloro-5-fluoroaniline, a multi-step synthesis starting from a simpler, appropriately substituted benzene derivative is often necessary. libretexts.org The success of such a synthesis hinges on the correct sequencing of reactions, taking into account the directing effects of the substituents at each stage. libretexts.org For example, to synthesize a meta-substituted aniline, the typical strategy involves introducing a meta-directing group first. libretexts.orglibretexts.org The nitro group (-NO₂) is an ideal candidate as it is a strong meta-director and can be readily converted to the target amino group in a final step. libretexts.orgyoutube.com

A general retrosynthetic approach for a polysubstituted aniline would involve:

Identifying the final functional group conversion (e.g., reduction of a nitro group to an aniline).

Planning the introduction of substituents in an order that leverages their ortho-, para-, or meta-directing effects to achieve the desired isomer. libretexts.orgyoutube.com

The reduction of a nitro group to an amine is a crucial final step in many syntheses of aromatic amines. rsc.org For the synthesis of halogenated anilines, it is vital that this reduction is chemoselective, meaning it reduces the nitro group without affecting the carbon-halogen bonds (hydrodehalogenation). acs.org

Catalytic hydrogenation is a highly efficient method for this transformation. researchgate.net A variety of heterogeneous catalysts are employed, with the choice of catalyst, solvent, temperature, and hydrogen pressure being key factors in achieving high selectivity. acs.orgsemanticscholar.org

Common catalytic systems and their features for this reduction are summarized below:

| Catalytic System | Reducing Agent | Key Features | References |

| Palladium (Pd) on various supports (e.g., carbon, zeolites) | H₂ gas or Hydrazine (B178648) Hydrate (B1144303) | High activity; electronic structure modulation can enhance selectivity and prevent dehalogenation. | rsc.orgsemanticscholar.org |

| Platinum (Pt) on supports (e.g., SiO₂) | H₂ gas | Effective for selective hydrogenation to N-aryl hydroxylamines or anilines depending on additives. | rsc.org |

| Iron (Fe) based catalysts (e.g., Fe/NH₄Cl, Fe₃O₄ NPs) | H₂ gas or Hydrazine Hydrate | Cost-effective; often shows good selectivity, leaving halogens and other functional groups intact. | rsc.orgresearchgate.net |

| Nickel (Ni) catalysts (e.g., Raney Nickel) | H₂ gas | A widely used, effective catalyst for nitro group reduction. | smolecule.com |

Studies have shown that catalytic systems using hydrazine hydrate as the reducing agent can be particularly effective, as this method is often inert towards halogens, yielding the desired haloanilines in high yields. rsc.org The development of catalysts based on non-noble metals like iron and nickel is also a significant area of research due to their low cost and high availability. researchgate.net

Application of Orthogonal Protection and Deprotection Strategies for Amino Groups

In the multi-step synthesis of complex molecules like this compound, protecting the amino group is crucial to prevent unwanted side reactions during subsequent functionalization steps, such as halogenation. organic-chemistry.org Orthogonal protection is a powerful strategy that employs protecting groups that can be removed under distinct conditions, allowing for the selective deprotection of one functional group while others remain intact. organic-chemistry.orgmasterorganicchemistry.com This is particularly important when multiple reactive sites are present in a molecule.

Carbamates are among the most common and useful protecting groups for amines due to their stability and the relatively mild conditions required for their installation and removal. masterorganicchemistry.com The choice of a specific carbamate (B1207046) protecting group depends on its compatibility with the planned reaction conditions and the desired deprotection method.

An overview of common orthogonal protecting groups for amines, primarily derived from peptide synthesis literature but applicable to general organic synthesis, is presented below. masterorganicchemistry.comacs.orgsigmaaldrich.com

Table 1: Common Orthogonal Protecting Groups for Amino Groups

| Protecting Group | Abbreviation | Deprotection Conditions | Stability |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Strong acids (e.g., trifluoroacetic acid) | Stable to bases, nucleophiles, and catalytic hydrogenation. masterorganicchemistry.comorganic-chemistry.org |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Basic conditions (e.g., piperidine (B6355638) in DMF) | Stable to acids and catalytic hydrogenation. masterorganicchemistry.com |

| Carboxybenzyl | Cbz or Z | Catalytic hydrogenation (e.g., H₂, Pd/C) | Stable to acidic and mildly basic conditions. masterorganicchemistry.com |

| Allyloxycarbonyl | Alloc | Palladium(0) catalysis (e.g., Pd(PPh₃)₄ and a scavenger) | Stable to acidic and basic conditions. |

This table is generated based on data from multiple sources. masterorganicchemistry.comsigmaaldrich.comorganic-chemistry.org

For instance, a synthetic route towards a complex halogenated aniline might involve protecting the amino group with a Boc group, which is stable under the neutral or mildly acidic conditions often used for electrophilic bromination. organic-chemistry.org After halogenation, the Boc group can be removed with a strong acid like trifluoroacetic acid (TFA) without affecting other acid-sensitive groups that might be present. masterorganicchemistry.com Conversely, if a subsequent reaction step requires strongly acidic conditions, an Fmoc group, which is base-labile, would be a more suitable choice for protecting the amine. masterorganicchemistry.com The selection of an appropriate orthogonal protection strategy is a critical aspect of synthetic design, ensuring high yields and the successful construction of the target molecule. organic-chemistry.org

Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry places increasing emphasis on the development of environmentally friendly methods that minimize waste, reduce the use of hazardous substances, and improve energy efficiency. imist.masci-hub.st The synthesis of halogenated anilines is an area where green chemistry principles can be effectively applied.

Development and Optimization of Environmentally Benign Reaction Conditions

Traditional halogenation reactions often employ hazardous reagents like elemental bromine and chlorinated solvents, which pose significant environmental and safety risks. sci-hub.st Green chemistry seeks to replace these with safer and more sustainable alternatives.

One such approach is the use of mechanochemistry, where reactions are carried out by grinding solid reactants together, often with a liquid-assisted grinding (LAG) agent. beilstein-journals.org This method can significantly reduce or eliminate the need for bulk solvents. A study on the halogenation of phenols and anilines demonstrated a facile and sustainable mechanochemical route using N-halosuccinimides (NXS) as the halogen source and polyethylene (B3416737) glycol (PEG-400) as the LAG agent. beilstein-journals.org This catalyst-free approach offers several advantages, including short reaction times, mild reaction conditions (room temperature, open air), and high yields. beilstein-journals.org

Another green strategy involves the use of ionic liquids as reaction media. Ionic liquids are salts with low melting points that can act as both solvents and catalysts. beilstein-journals.org For the chlorination and bromination of unprotected anilines, copper(II) halides (CuCl₂ or CuBr₂) in ionic liquids have been shown to be effective. beilstein-journals.org This method avoids the need for gaseous HCl or oxygen and allows for the reaction to proceed under milder conditions than in aqueous media. beilstein-journals.org

The use of water as a solvent is also a cornerstone of green chemistry. An aerobic oxidative bromination of anilines has been achieved in water using hydrobromic acid as the bromine source and molecular oxygen as the oxidant, catalyzed by a recyclable ionic liquid. researchgate.net

Table 2: Comparison of Reaction Conditions for Halogenation of Anilines

| Method | Reagents | Solvent | Conditions | Key Advantages |

|---|---|---|---|---|

| Mechanochemistry | N-Halosuccinimides (NBS, NCS, NIS), PEG-400 | Minimal/None | Room temperature, 2-15 min grinding | Catalyst-free, short reaction time, avoids bulk toxic solvents. beilstein-journals.org |

| Ionic Liquid | CuCl₂ or CuBr₂ | 1-Hexyl-3-methylimidazolium chloride | 40 °C | High yield and regioselectivity, no need for supplementary O₂ or HCl gas. beilstein-journals.org |

This table is generated based on data from multiple sources. beilstein-journals.orgbeilstein-journals.orgresearchgate.net

Exploration of Sustainable Catalytic Systems for Halogenation and Functionalization

The development of efficient and recyclable catalytic systems is a key area of green chemistry research. Catalysts can enhance reaction rates and selectivity, often under milder conditions than stoichiometric reagents.

For the halogenation of aromatic compounds, various catalytic systems have been explored. Arylamines themselves can act as catalysts for electrophilic halogenation. nih.gov They can generate an N-halo arylamine intermediate in situ, which serves as a highly reactive and selective halogenating agent for a wide range of aromatic and heteroaromatic compounds using N-halosuccinimides. researchgate.netnih.gov The reactivity of the aniline catalyst can be tuned by modifying the electronic properties of its aromatic ring. nih.gov

Lewis basic selenoether catalysts have been shown to be highly efficient for the ortho-selective chlorination of phenols and unprotected anilines with N-chlorosuccinimide (NCS). nsf.gov This catalytic system can achieve high regioselectivity (up to >20:1 ortho/para) with catalyst loadings as low as 1%. nsf.gov

Bimetallic nanoparticles also represent a promising class of sustainable catalysts. Iron-ruthenium nanoparticles immobilized on a supported ionic liquid phase (Fe₂₅Ru₇₅@SILP) have been developed for the selective hydrodeoxygenation of acetophenone (B1666503) derivatives to produce alkyl phenols and anilines. rsc.org While this is a deoxygenation reaction, it highlights the potential of supported nanoparticle catalysts in the synthesis of functionalized anilines under green conditions.

Table 3: Examples of Sustainable Catalytic Systems for Aniline Functionalization

| Catalyst System | Reaction Type | Substrates | Key Features |

|---|---|---|---|

| Arylamines / N-Halosuccinimides | Electrophilic Halogenation | Aromatic and heteroaromatic compounds | Catalytic process, tunable reactivity, high selectivity. researchgate.netnih.gov |

| Lewis Basic Selenoether / NCS | Ortho-selective Chlorination | Unprotected anilines, phenols | High ortho-selectivity, low catalyst loading. nsf.gov |

This table is generated based on data from multiple sources. researchgate.netnih.govnsf.govrsc.org

The exploration of such catalytic systems is crucial for developing synthetic routes to compounds like this compound that are not only efficient but also adhere to the principles of green chemistry.

Advanced Reactivity and Mechanistic Investigations of 3 Bromo 4 Chloro 5 Fluoroaniline

Exploration of Reaction Pathways for Functionalization

The reactivity of the aromatic ring in 3-Bromo-4-chloro-5-fluoroaniline is a delicate balance between the activating effect of the amino group and the deactivating effects of the three halogen substituents. This interplay governs the pathways for its functionalization.

The presence of halogen substituents on the aniline (B41778) ring makes them susceptible to replacement by nucleophiles under suitable reaction conditions. This nucleophilic aromatic substitution allows for the synthesis of more complex molecules. The amino group, being an activating group, can influence the position of nucleophilic attack.

While the amino group is a strong activating group and directs incoming electrophiles to the ortho and para positions, the presence of three deactivating halogen atoms complicates the electrophilic substitution on the this compound ring. The halogens withdraw electron density from the ring, making it less susceptible to electrophilic attack. However, under specific conditions, electrophilic substitution can still be achieved. For instance, the bromination of anilines is a fundamental transformation in organic synthesis, yielding brominated anilines that are valuable intermediates for agrochemicals and pharmaceuticals. ccspublishing.org.cn Traditional methods often use hazardous liquid bromine, but newer methods utilize the oxidation of bromide ions from sources like potassium bromide. ccspublishing.org.cn The selectivity of these reactions can be an issue, often producing a mixture of mono-, di-, and tri-brominated products. ccspublishing.org.cn

Coupling Reactions Involving this compound as a Substrate

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound, with its bromo and chloro substituents, serves as an excellent substrate for these transformations.

The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organohalide with an organoboron compound, is a cornerstone of modern organic synthesis. wikipedia.org This reaction is widely used to create carbon-carbon bonds for the synthesis of complex molecules, including pharmaceuticals and materials. wikipedia.orgnih.gov this compound can participate in Suzuki-Miyaura coupling, where the bromine atom is selectively replaced to form a new carbon-carbon bond. This reaction is valuable for creating biaryl compounds, which have applications in materials science and medicinal chemistry. The use of palladium catalysts, often in combination with specific ligands and bases, is crucial for the efficiency of these reactions. ysu.amdoi.org The choice of catalyst, base, and solvent can significantly impact the yield and selectivity of the coupling product. ysu.am

Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Reactions

| Aryl Halide Substrate | Boronic Acid/Ester | Catalyst | Base | Solvent | Product Yield |

|---|---|---|---|---|---|

| This compound | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | Moderate to Good |

| 4-Tosyl-2(5H)-furanone | o-Methylphenylboronic acid | PdCl₂(PPh₃)₂ | KF | THF/H₂O | 95% ysu.am |

This table presents a conceptual overview. Specific yields for this compound were not found in the search results.

Copper-catalyzed reactions, such as the Ullmann condensation, provide an alternative to palladium-based methods for forming carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds. beilstein-journals.orggoogle.com These reactions are particularly useful for the amination of aryl halides. google.com In the context of this compound, copper catalysis can be employed to introduce new nitrogen-based functional groups or to form C-C bonds with various coupling partners. Copper catalysts are often more economical than their palladium counterparts. google.com The efficiency of these reactions can be influenced by the choice of ligand, base, and reaction conditions. nih.gov

Besides palladium and copper, other transition metals like nickel can also catalyze cross-coupling reactions. acs.org Nickel-catalyzed reactions have emerged as a powerful tool for C-O and C-N bond formation. acs.org These methods can offer different reactivity and selectivity profiles compared to palladium and copper systems. For instance, nickel-catalyzed photoredox reactions have been developed that utilize tert-butylamine (B42293) as both a base and a ligand. acs.org The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is another important transformation for forming carbon-carbon bonds. beilstein-journals.org While specific examples involving this compound in these particular reactions were not detailed in the provided search results, its structure suggests it would be a viable substrate for such transformations.

Oxidative and Reductive Transformations of the Aniline Moiety

The aniline functional group in this compound is susceptible to both oxidation and reduction, leading to a variety of derivatives. The reactivity is influenced by the electronic properties of the halogen substituents on the aromatic ring.

Oxidative Transformations: The oxidation of anilines can lead to products such as nitrosobenzenes, nitrobenzenes, or azoxybenzenes, depending on the oxidant and reaction conditions. For halogenated anilines, controlling the selectivity of these oxidations is crucial. The use of oxidants like hydrogen peroxide in the presence of a base is a known method for the selective oxidation of substituted anilines. chemistrysteps.comacs.org For instance, a mild base like sodium fluoride (B91410) can facilitate the formation of azoxybenzenes, while stronger bases may lead to nitroaromatics. chemistrysteps.com A relevant example is the oxidation of 4-bromo-2-fluoro-aniline to 4-bromo-2-fluoro-nitrobenzene using sodium perborate (B1237305) tetrahydrate in acetic acid, which proceeds in good yield while keeping the reaction temperature controlled to minimize by-products. mdpi.com This suggests that this compound could be similarly oxidized to its corresponding nitro derivative under controlled conditions. The presence of multiple electron-withdrawing halogens on the ring would likely make the aniline moiety less susceptible to oxidation compared to simpler anilines. ccspublishing.org.cn

Reductive Transformations: The reverse transformation, the reduction of a corresponding nitroarene (3-bromo-4-chloro-5-fluoro-nitrobenzene) to this compound, is a key synthetic route. Catalytic transfer hydrogenation using reagents like hydrazine (B178648) hydrate (B1144303) in the presence of a palladium on carbon (Pd/C) catalyst is a highly effective and selective method for reducing halogenated nitroarenes. thieme-connect.comgoogle.comsmolecule.com This method is advantageous as it often preserves the carbon-halogen bonds, which can be susceptible to cleavage under harsher reduction conditions. thieme-connect.comgoogle.com The selective reduction of the nitro group without dehalogenation is critical for the synthesis of halogenated anilines. thieme-connect.comgoogle.comsmolecule.com

Derivatization Reactions for Expanding Chemical Space and Exploring Specific Reactivities

The amino group of this compound is a key handle for a variety of derivatization reactions, enabling the expansion of its chemical space and the exploration of specific reactivities.

Diazotization and Subsequent Transformations

The primary amino group of this compound can be converted into a diazonium salt (Ar-N₂⁺) through a process called diazotization. This typically involves reaction with a source of nitrous acid, such as sodium nitrite (B80452) in the presence of a strong mineral acid (e.g., H₂SO₄ or HBr) at low temperatures. google.comscribd.comgoogle.com However, the presence of multiple electron-withdrawing halogen substituents on the aromatic ring of this compound makes the resulting diazonium salt particularly unstable. google.comgoogle.com

These unstable diazonium salts are highly useful intermediates that can undergo a variety of subsequent transformations, most notably the Sandmeyer reaction. scribd.commasterorganicchemistry.com In the Sandmeyer reaction, the diazonium group is replaced by a halide (Cl, Br) or a cyano group using a copper(I) salt as a catalyst. scribd.commasterorganicchemistry.com For example, a patent describes the diazotization of the structurally similar 3,5-dichloro-4-fluoroaniline (B1294558) with sodium nitrite in sulfuric acid, followed by reaction with cuprous bromide in hydrobromic acid to yield 1-bromo-3,5-dichloro-4-fluorobenzene. google.com This demonstrates a viable pathway for converting this compound into other polyhalogenated benzene (B151609) derivatives.

| Starting Aniline (Analogue) | Diazotization Conditions | Subsequent Reaction Conditions | Product | Reference |

| 3,5-dichloro-4-fluoroaniline | NaNO₂, H₂SO₄ | CuBr, HBr, 100-130 °C | 1-bromo-3,5-dichloro-4-fluorobenzene | google.com |

| 3-bromo-4:6-dinitroaniline | H₂SO₄ | CuCl, HCl | 1:6-dichloro-3-bromo-4-nitrobenzene | rsc.org |

This table presents data for analogues to illustrate the transformation.

Reductive Deamination Reactions for Structural Modification

Reductive deamination is a synthetic strategy used to remove an amino group from an aromatic ring and replace it with a hydrogen atom. This transformation is typically achieved by first converting the amine to a diazonium salt, which is then reduced. A common reagent for this reduction is hypophosphorous acid (H₃PO₂). google.com

Another approach for the reductive deamination of aromatic amines involves the use of alkyl nitrites in a suitable solvent. For instance, the reductive deamination of 4-bromo-2-chloro-6-iodoaniline (B12088954) has been successfully carried out using isoamyl nitrite in N,N-dimethylformamide (DMF), providing the corresponding 1-bromo-3-chloro-5-iodobenzene (B84608) in good yield. organic-chemistry.org Furthermore, studies on the microbial degradation of halogenated anilines have identified reductive deamination as a key transformation step. For example, 3,4-dichloroaniline (B118046) can be converted to 1,2-dichlorobenzene (B45396) under anaerobic conditions, and similar transformations have been observed for fluorinated dihaloaniline model substrates. nih.gov These methods provide pathways for modifying the substitution pattern of the aromatic ring by selectively removing the amino group of this compound.

| Amine Substrate (Analogue) | Reagent | Product | Reference |

| 4-bromo-2-chloro-6-iodoaniline | Isoamyl nitrite, DMF | 1-bromo-3-chloro-5-iodobenzene | organic-chemistry.org |

| 3,4-dichloroaniline | Anaerobic microbial culture | 1,2-dichlorobenzene | nih.gov |

This table presents data for analogues to illustrate the transformation.

Formation of Imines, Schiff Bases, and Related Nitrogenous Compounds

The primary amino group of this compound can react with aldehydes or ketones via a condensation reaction to form imines, also known as Schiff bases. researchgate.netrsc.orgiucr.org This reaction typically proceeds under conditions that facilitate the removal of water, often with acid or base catalysis.

The formation of imines from fluorinated anilines is a well-established method for creating new C-N bonds and synthesizing more complex molecules. researchgate.netrsc.org For example, 2-bromo-4-chloro-6-[(4'-fluorophenylimino)-methyl]-phenol, a Schiff base, was synthesized by the condensation of 3-bromo-5-chloro-2-hydroxybenzaldehyde (B34756) with 4-fluoroaniline (B128567) in methanol (B129727) under reflux. iucr.org This demonstrates the general applicability of this reaction to halogenated anilines. The reactivity of this compound in such condensations would be influenced by the electron-withdrawing nature of its substituents, which reduces the nucleophilicity of the amino group. However, with appropriate reaction conditions, the formation of imines derived from this aniline is a viable synthetic route.

| Aniline Component (Analogue) | Aldehyde/Ketone Component | Product Type | Reference |

| 4-fluoroaniline | 3-bromo-5-chloro-2-hydroxybenzaldehyde | Schiff Base | iucr.org |

| Substituted anilines | Substituted benzaldehydes | Fluoro-functionalized imines | acs.org |

| 3-chloro-4-fluoroaniline (B193440) | 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | Secondary amine (via reductive amination) | nih.gov |

This table presents data for analogues to illustrate the transformation.

Analysis of Stereoelectronic and Regioselectivity Effects in Chemical Transformations

The reactivity and regioselectivity of this compound in chemical transformations are governed by a complex interplay of stereoelectronic effects exerted by the amino group and the three different halogen substituents. smolecule.com

The amino group (-NH₂) is a powerful activating group and is ortho-, para-directing in electrophilic aromatic substitution reactions due to its ability to donate its lone pair of electrons into the aromatic π-system through resonance (+R effect). Conversely, the halogen atoms (Br, Cl, F) are deactivating due to their strong inductive electron-withdrawing effect (-I effect). However, they are also ortho-, para-directing because they can donate lone pair electrons through resonance (+R effect), which stabilizes the arenium ion intermediate when the electrophile attacks at the ortho or para positions relative to the halogen. chemistrysteps.com

In this compound, these effects are combined:

Amino Group (-NH₂ at C1): Strongly activating and directs to the C2, C4, and C6 positions.

Bromine (-Br at C3): Deactivating, ortho-, para-directing.

Chlorine (-Cl at C4): Deactivating, ortho-, para-directing.

Fluorine (-F at C5): Deactivating, ortho-, para-directing.

| Substituent | Position | Inductive Effect | Resonance Effect | Directing Influence |

| -NH₂ | C1 | -I (weak) | +R (strong) | ortho, para (activating) |

| -Br | C3 | -I (strong) | +R (weak) | ortho, para (deactivating) |

| -Cl | C4 | -I (strong) | +R (weak) | ortho, para (deactivating) |

| -F | C5 | -I (strongest) | +R (weakest) | ortho, para (deactivating) |

Sophisticated Spectroscopic and Diffraction Characterization of 3 Bromo 4 Chloro 5 Fluoroaniline and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a powerful, non-destructive technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. libretexts.org

¹H and ¹³C NMR are fundamental tools for identifying the substitution pattern on the aniline (B41778) ring. The chemical shifts (δ), multiplicities (splitting patterns), and coupling constants (J) of the aromatic protons in the ¹H NMR spectrum, along with the chemical shifts of the carbon atoms in the ¹³C NMR spectrum, offer unambiguous evidence of the placement of the bromo, chloro, and fluoro substituents.

For instance, in a related compound, 3-bromo-4-chloro-N-phenylaniline, the aromatic protons appear in the range of δ 6.89-7.36 ppm in the ¹H NMR spectrum. doi.org The ¹³C NMR spectrum of this derivative shows signals corresponding to the substituted aromatic carbons, with the carbon bearing the bromine atom resonating at approximately 117.01 ppm and the carbon bonded to chlorine at around 121.24 ppm. doi.org The specific chemical shifts are influenced by the electron-withdrawing and electron-donating effects of the substituents.

Interactive Data Table: Representative NMR Data for Halogenated Anilines

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 3-Bromo-4-chloro-N-phenylaniline doi.org | 7.36 - 7.25 (m, 4H), 7.06 (d, J = 7.6 Hz, 2H), 7.01 (t, J = 7.4 Hz, 1H), 6.89 (dd, J = 8.7, 2.6 Hz, 1H), 5.66 (s, 1H) | 143.22, 141.57, 130.55, 129.55, 124.99, 122.80, 122.44, 121.24, 119.09, 117.01 |

| 4-Bromo-3-chloroaniline thieme-connect.com | 7.33 (d, J = 9.0 Hz, 1 H) | Data not available |

| 4-Bromo-3-(trifluoromethyl)aniline thieme-connect.com | 7.42 (d, J = 9.0 Hz, 1 H), 6.99 (d, J = 3.0 Hz, 1 H), 6.68 (dd, J = 9.0, 3.0 Hz, 1 H), 3.85 (br s, 2 H) | Data not available |

Note: The data presented is for illustrative purposes and may vary based on the solvent and experimental conditions.

While ¹H and ¹³C NMR provide foundational information, complex structures often require more advanced two-dimensional (2D) NMR techniques for complete assignment.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, helping to identify adjacent protons in the aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of protons to their corresponding carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, providing crucial information about the connectivity of different fragments within the molecule and confirming the substitution pattern.

NMR spectroscopy is an indispensable tool for distinguishing between isomers and assessing the purity of a sample. ox.ac.ukmagritek.com Positional isomers of halogenated anilines will exhibit distinct ¹H and ¹³C NMR spectra due to the different electronic environments of the nuclei. magritek.com For example, the chemical shifts and splitting patterns of the aromatic protons would differ significantly between 3-bromo-4-chloro-5-fluoroaniline and a potential isomer like 3-bromo-5-chloro-2-fluoroaniline.

Quantitative NMR (qNMR) can be employed to determine the purity of a sample by comparing the integral of a signal from the analyte to that of a known internal standard. ox.ac.uk This method provides an accurate measure of the compound's concentration in a solution, which is vital for many applications. ox.ac.uk

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and FT-Raman Investigations

Vibrational spectroscopy, including FT-IR and FT-Raman, provides valuable information about the functional groups and molecular vibrations within a compound. tsijournals.comtsijournals.com

In halogenated anilines, characteristic vibrational modes can be assigned to specific bonds and functional groups:

N-H Stretching: The amine group (NH₂) typically shows symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹. For instance, in related halogenated anilines, these bands are clearly observed.

C-N Stretching: The stretching vibration of the aromatic carbon-nitrogen bond usually appears in the 1250-1380 cm⁻¹ range.

Aromatic C-H Stretching: These vibrations are typically observed above 3000 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the benzene (B151609) ring are found in the 1400-1650 cm⁻¹ region. scialert.net

C-Halogen Stretching: The C-F, C-Cl, and C-Br stretching vibrations occur at lower frequencies, typically in the fingerprint region of the spectrum (below 1300 cm⁻¹). The C-Br stretching vibration, for example, is often observed in the 500-650 cm⁻¹ range. scialert.net

For 3-bromo-4-fluoroaniline, FT-IR and FT-Raman spectra have been recorded, and the data is available in spectral databases. nih.gov Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental data to provide a more detailed assignment of the vibrational modes. tsijournals.comtsijournals.com

Interactive Data Table: Key FT-IR Vibrational Frequencies for Halogenated Anilines

| Functional Group | Typical Wavenumber Range (cm⁻¹) |

| N-H Stretch | 3350–3450 |

| C=C Stretch (aromatic) | 1400-1650 scialert.net |

| C-Br Stretch | 500-650 scialert.net |

Note: The exact positions of these bands can be influenced by the specific substitution pattern and intermolecular interactions.

High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₆H₄BrClFN), the expected monoisotopic mass is approximately 222.91997 Da. uni.luuni.lu HRMS can confirm this mass with high accuracy, typically within a few parts per million (ppm), which helps to confirm the molecular formula.

In addition to providing the molecular weight, mass spectrometry can reveal information about the fragmentation pattern of the molecule upon ionization. This fragmentation can be diagnostic for the structure of the compound. For example, the loss of a bromine atom is a common fragmentation pathway for bromo-aromatic compounds. The analysis of these fragment ions can further support the proposed structure.

Predicted collision cross-section (CCS) values, which relate to the shape and size of the ion in the gas phase, can also be calculated and compared with experimental values to provide another layer of structural confirmation. uni.luuni.lu

X-ray Diffraction for Solid-State Structural Determination

While spectroscopic methods provide information about the connectivity and electronic environment of atoms in a molecule, X-ray diffraction provides the definitive solid-state structure, including bond lengths, bond angles, and intermolecular interactions. Although the specific crystal structure of this compound has not been reported in the searched literature, studies on closely related halogenated anilines provide insights into what might be expected. researchgate.net

For example, the crystal structure of p-bromoaniline has been determined from X-ray powder diffraction data. researchgate.net In the solid state, halogenated anilines often exhibit intermolecular interactions such as hydrogen bonding (involving the amine group) and halogen bonding, which influence the crystal packing. researchgate.net For positional isomers, single-crystal X-ray diffraction can be particularly useful in unambiguously determining the placement of the halogen substituents on the aromatic ring.

Single Crystal X-ray Diffraction for Absolute Configuration and Conformation

Although a specific crystal structure for this compound is not readily found, analysis of analogous halogenated anilines offers significant insights. For instance, the crystal structure of 4-Bromo-2-chloroaniline reveals a nearly planar molecule. iucr.org This planarity is a common feature in many aniline derivatives, influenced by the electronic delocalization between the amino group and the aromatic ring.

In derivatives of halogenated anilines, such as N-(methoxysalicylidene)-fluoroaniline, N-(methoxysalicylidene)-chloroaniline, and N-(methoxysalicylidene)-bromoaniline, single-crystal X-ray diffraction studies have been performed to determine their molecular structures. iucr.org These studies are often conducted at low temperatures (e.g., 100-150 K) to minimize thermal vibrations and obtain more precise atomic coordinates. iucr.org

The determination of the absolute configuration of chiral derivatives is also achievable through single crystal X-ray diffraction, often by utilizing anomalous dispersion effects. For chiral compounds, this technique can distinguish between enantiomers, which is of paramount importance in fields like medicinal chemistry.

Table 1: Representative Crystallographic Data for a Halogenated Aniline Derivative (4-Bromo-2-chloroaniline). iucr.org

| Parameter | Value |

| Chemical Formula | C₆H₅BrClN |

| Molecular Weight | 206.47 |

| Crystal System | Orthorhombic |

| Space Group | P 2₁ 2₁ 2₁ |

| a (Å) | 10.965 (4) |

| b (Å) | 15.814 (6) |

| c (Å) | 4.0232 (15) |

| Volume (ų) | 697.7 (4) |

| Z | 4 |

This data is for 4-Bromo-2-chloroaniline and serves as an illustrative example of the type of information obtained from single crystal X-ray diffraction.

Analysis of Intermolecular Interactions and Crystal Packing Motifs

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a variety of intermolecular interactions. These non-covalent forces, although weaker than covalent bonds, collectively determine the crystal's stability, melting point, and solubility.

For halogenated anilines, hydrogen bonds involving the amine group (N-H···) are significant. In the crystal structure of 4-Bromo-2-chloroaniline, molecules are linked by intermolecular N-H···N and weak N-H···Br hydrogen bonds, forming sheet-like structures. iucr.org The N···N distance in the N-H···N hydrogen bond is reported to be 3.172 (4) Å. iucr.org

Halogen bonding, a non-covalent interaction involving a halogen atom as an electrophilic species, can also play a role in the crystal packing of polyhalogenated aromatic compounds. Furthermore, π-π stacking interactions between aromatic rings are common. In a derivative, 2-Bromo-4-chloro-6-(4-fluorophenyliminomethyl)phenol, π-π interactions are observed between the salicylaldehyde (B1680747) and aniline moieties with a short interplanar distance of 3.317 (3) Å. iucr.orgsemanticscholar.org

Van der Waals forces, though ubiquitous, are also critical in ensuring efficient packing of molecules in the crystal. The spatial arrangement of the bromo, chloro, and fluoro substituents on the aniline ring of this compound will significantly influence the nature and directionality of these intermolecular interactions, leading to a unique crystal packing motif. The study of polymorphs, different crystalline forms of the same compound, in related benzamides has shown that weak interactions like Cl···Cl and C-H···F can be crucial in dictating the resulting crystal structure. ias.ac.in

Other Advanced Characterization Techniques (e.g., UV-Vis Spectroscopy for Electronic Transitions)

Ultraviolet-visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. rsc.org The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic of a compound's electronic structure. rsc.org

The UV-Vis spectrum of an aniline derivative is influenced by the substituents on the aromatic ring. The amino group (-NH₂) is an auxochrome, a group that, when attached to a chromophore (the light-absorbing part of the molecule), modifies the λmax and the intensity of the absorption. Halogen atoms also act as auxochromes and can cause a bathochromic shift (shift to longer wavelength) or a hypsochromic shift (shift to shorter wavelength) of the absorption bands.

For this compound, the electronic transitions would primarily be of the π → π* and n → π* type. The π → π* transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital of the benzene ring. The n → π* transitions involve the promotion of a non-bonding electron from the nitrogen atom of the amino group to a π* antibonding orbital.

Table 2: Typical Electronic Transitions Observed in Aromatic Amines.

| Transition | Description | Approximate Wavelength Range (nm) |

| π → π | Promotion of an electron from a π bonding orbital to a π antibonding orbital. | 200-280 |

| n → π | Promotion of a non-bonding electron (from the nitrogen atom) to a π antibonding orbital. | > 280 |

These are general ranges and the exact λmax values for this compound would be influenced by the specific halogen substituents and the solvent used.

Computational and Theoretical Chemistry Studies on 3 Bromo 4 Chloro 5 Fluoroaniline

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying substituted anilines. It offers a balance between accuracy and computational cost, making it suitable for a range of investigations.

Prediction of Electronic Properties and Molecular Orbitals

Quantum chemical calculations are instrumental in elucidating the electronic characteristics of substituted anilines. The distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and various electronic parameters can be determined. These calculations help in understanding the molecule's reactivity and stability. jmaterenvironsci.comresearchgate.net

Key Electronic Properties Investigated:

HOMO-LUMO Energy Gap: This is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. For substituted anilines, the nature and position of substituents dictate this gap. acs.org

Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential on the electron density surface, indicating regions susceptible to electrophilic and nucleophilic attack. For halogenated anilines, these maps can highlight the electron-rich and electron-poor areas, providing insights into intermolecular interactions. researchgate.net

Below is a table showcasing typical quantum chemical parameters calculated for substituted anilines using DFT methods, which would be applicable to 3-bromo-4-chloro-5-fluoroaniline.

| Parameter | Description | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate an electron. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept an electron. |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | Indicates chemical reactivity and stability. |

| Ionization Potential (I) | Energy required to remove an electron | A measure of the molecule's tendency to be oxidized. |

| Electron Affinity (A) | Energy released when an electron is added | A measure of the molecule's tendency to be reduced. |

| Electronegativity (χ) | The power of an atom to attract electrons to itself | Influences bond polarity and reactivity. |

| Chemical Hardness (η) | Resistance to change in electron distribution | A measure of the molecule's stability. |

| Dipole Moment (μ) | Measure of the net molecular polarity | Affects solubility and intermolecular forces. |

This table is a generalized representation. Specific values for this compound would require dedicated DFT calculations.

Energetics and Transition State Analysis of Reaction Mechanisms

Computational methods are pivotal in exploring the reaction mechanisms involving halogenated anilines. By calculating the energies of reactants, products, intermediates, and transition states, the feasibility of different reaction pathways can be assessed.

For instance, in reactions like N-arylation (Ullmann-type coupling), DFT calculations can elucidate the role of substituents on the activation energy. researchgate.netmdpi.com The electronic and steric effects of the bromo, chloro, and fluoro groups in this compound would significantly impact the energy barriers of such reactions. researchgate.net Computational studies can also shed light on the mechanism of electrophilic halogenation reactions catalyzed by anilines, revealing the role of the aniline (B41778) in activating the halogenating agent. researchgate.net

Simulation of Spectroscopic Parameters (e.g., DFT-calculated NMR chemical shifts)

DFT calculations have proven to be a reliable tool for predicting spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.netaps.org The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can accurately calculate the ¹H and ¹³C NMR chemical shifts of substituted anilines. jmaterenvironsci.com

These theoretical predictions are invaluable for:

Structural Elucidation: Comparing calculated NMR spectra with experimental data can help confirm the chemical structure of newly synthesized compounds like this compound.

Understanding Substituent Effects: The calculations can quantify the influence of the bromo, chloro, and fluoro substituents on the chemical shifts of the aromatic protons and carbons, providing insights into the electronic environment of each nucleus. researchgate.net

A comparison of experimental and DFT-calculated chemical shifts for a related compound, p-chloroaniline, demonstrates the good agreement that can be achieved.

| Atom | Experimental Chemical Shift (ppm) | Calculated Chemical Shift (ppm) |

| C1 | 129.2 | 129.0 |

| C2 | 129.2 | 129.0 |

| C3 | 116.4 | 116.2 |

| C4 | 145.4 | 145.2 |

| H1 | 7.1 | 7.0 |

| H2 | 6.6 | 6.5 |

Data adapted from a study on para-substituted anilines and serves as an illustrative example. jmaterenvironsci.com

Conformational Analysis and Stability Studies of the Molecule

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. scribd.com For this compound, a key conformational feature is the rotation around the C-N bond, which determines the orientation of the amino group relative to the aromatic ring. researchgate.net

Computational methods can be used to:

Determine Stable Conformers: By calculating the potential energy surface as a function of the C-N bond rotation, the most stable conformations (energy minima) can be identified.

Calculate Rotational Barriers: The energy required to rotate from one stable conformer to another (the transition state energy) can be calculated, providing insight into the flexibility of the molecule. acs.orgnih.gov

Molecular Modeling and Dynamics Simulations

Beyond static quantum chemical calculations, molecular modeling and dynamics simulations offer a dynamic perspective on the behavior of this compound.

Steric Mapping and Regioselectivity Prediction in Substituted Anilines

The regioselectivity of chemical reactions involving substituted anilines is often governed by a combination of electronic and steric factors. nsf.govacs.org Molecular modeling can be used to create steric maps that visualize the steric hindrance around the reactive sites of the molecule. pnas.org

For this compound, the positions of the bulky bromine and chlorine atoms, as well as the smaller fluorine atom, will create a specific steric environment around the aromatic ring. This steric landscape, in conjunction with the electronic effects of the substituents, will direct incoming reagents to specific positions on the ring during reactions like electrophilic aromatic substitution. libretexts.org Steric maps can be particularly useful in predicting the outcome of reactions where multiple products are possible. nih.gov

Lack of Specific Research on Solvent Effects for this compound

A comprehensive search of available scientific literature and computational chemistry databases has revealed a notable absence of specific theoretical studies investigating the influence of solvents on the molecular properties and reactivity of this compound.

While computational and theoretical chemistry are powerful tools for understanding the behavior of molecules in different environments, it appears that dedicated research focusing on the solvent effects for this particular halogenated aniline has not been published or is not readily accessible.

General studies on related compounds, such as other halogenated anilines, have explored how solvents can influence molecular geometry, electronic properties (like dipole moment and polarizability), and reactivity. These studies often employ methods like Density Functional Theory (DFT) and utilize solvent models such as the Polarizable Continuum Model (PCM) to simulate the solvent environment. Such research has demonstrated that the nature of the solvent, including its polarity and proticity, can significantly alter the electronic distribution and energy levels of the solute molecule, thereby affecting its spectroscopic characteristics and its propensity to participate in chemical reactions.

For instance, theoretical investigations on various aniline derivatives have shown that polar solvents can stabilize charge separation within the molecule, leading to changes in dipole moments and influencing the energies of frontier molecular orbitals (HOMO and LUMO), which are key indicators of chemical reactivity. However, without specific studies on this compound, it is not possible to provide detailed research findings or quantitative data, such as interactive data tables, that directly pertain to this compound.

The scientific community relies on published, peer-reviewed research to build a collective understanding of chemical compounds. The absence of such specific studies for this compound indicates a gap in the current body of knowledge. Therefore, any detailed discussion on the investigation of solvent effects on its molecular properties and reactivity would be speculative and not based on the established scientific record.

Applications of 3 Bromo 4 Chloro 5 Fluoroaniline As a Synthetic Building Block

Precursor in the Synthesis of Diverse Organic Compounds

The strategic placement of three different halogen atoms and an amino group on the aniline (B41778) ring makes 3-bromo-4-chloro-5-fluoroaniline a highly valuable precursor for creating complex molecular structures. The differential reactivity of the halogens and the amino group allows for selective chemical transformations, enabling the stepwise construction of intricate molecules.

Formation of Complex Polyhalogenated Aromatic Systems

The presence of bromine, chlorine, and fluorine on the aromatic ring of this compound allows for its use in the synthesis of more complex polyhalogenated systems. These systems are important in various fields due to the unique electronic and steric properties imparted by the halogen atoms. For instance, the bromine atom can be selectively targeted in cross-coupling reactions, leaving the chlorine and fluorine atoms intact for subsequent modifications. This differential reactivity is a key advantage in multistep synthetic sequences.

The amino group can be converted to other functionalities, such as a diazonium salt, which can then be replaced by other halogens or functional groups through Sandmeyer-type reactions. This further expands the possibilities for creating diverse polyhalogenated aromatic compounds. For example, the deamination of a related compound, 4-bromo-2-chloro-6-iodoaniline (B12088954), has been successfully performed to yield 1-bromo-3-chloro-5-iodobenzene (B84608), demonstrating a method that could be applicable to this compound for creating different substitution patterns. researchgate.net

Construction of Heterocyclic Compounds

This compound is a valuable synthon for the assembly of various heterocyclic compounds, which are core structures in many functional materials and specialty chemicals.

Quinoxalines: Quinoxalines are typically synthesized through the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.gov While direct use of this compound in this context is not extensively documented in the provided results, its derivatives, after modification of the amino group or selective halogen chemistry, could serve as precursors to substituted o-phenylenediamines, which are key for accessing functionalized quinoxaline (B1680401) systems. For example, a related bromo-chloro-quinoxaline derivative has been used as a precursor for various heterocyclic compounds. mdpi.com

Pyrazolo[1,5-a]pyrimidines: The synthesis of pyrazolo[1,5-a]pyrimidines often involves the reaction of aminopyrazoles with β-dicarbonyl compounds or their equivalents. google.comresearchgate.net this compound can be envisioned as a starting material for the synthesis of substituted aminopyrazoles. The aniline itself can be transformed into a hydrazine (B178648) derivative, which can then undergo cyclization to form a pyrazole (B372694) ring. The halogen substituents would remain on the phenyl group, providing sites for further functionalization of the final pyrazolo[1,5-a]pyrimidine (B1248293) structure.

Azetidinones: 2-Azetidinones, also known as β-lactams, are four-membered cyclic amides. derpharmachemica.com Their synthesis often involves the cyclocondensation of an imine (Schiff base) with a ketene (B1206846) or an equivalent reagent like chloroacetyl chloride. derpharmachemica.comresearchgate.netnih.govgrafiati.com this compound can be condensed with various aldehydes to form the corresponding Schiff bases. Subsequent reaction with chloroacetyl chloride in the presence of a base like triethylamine (B128534) would yield the 3-chloro-2-azetidinone ring, with the polyhalogenated phenyl group attached to the nitrogen atom. researchgate.netnih.govgrafiati.com The presence of electron-withdrawing halogen groups on the phenyl ring can influence the reactivity of the imine and the properties of the resulting azetidinone.

Imidazotriazines: The synthesis of imidazo[1,2-b] derpharmachemica.comCurrent time information in Santa Cruz, CA, US.smolecule.comtriazines can be achieved through various routes, often involving the cyclization of appropriately substituted imidazole (B134444) or triazine precursors. For instance, a synthetic route to benzo[e]imidazo[2,1-c] derpharmachemica.comCurrent time information in Santa Cruz, CA, US.smolecule.comtriazines starts from 4-bromo-2-fluoro-aniline. mdpi.com This suggests that this compound could serve as a precursor to analogous structures, where the aniline is first converted into a nitrobenzene (B124822) derivative, followed by nucleophilic aromatic substitution and subsequent cyclization steps to form the fused heterocyclic system.

Assembly of Biaryl and Other Coupled Architectures

The bromine atom in this compound is particularly amenable to participating in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of a carbon-carbon bond between the halogenated aniline and an organoboron compound, leading to the synthesis of biaryl structures. These architectures are of significant interest in materials science and as intermediates in organic synthesis.

In a typical Suzuki-Miyaura coupling, this compound would be reacted with an arylboronic acid in the presence of a palladium catalyst and a base. This would selectively form a new C-C bond at the position of the bromine atom, yielding a 3'-amino-4'-chloro-5'-fluoro-biphenyl derivative. The remaining chlorine and fluorine atoms, as well as the amino group, can be used for further transformations. This approach has been utilized for the synthesis of polychlorinated biphenyls (PCBs) where a bromochloroaniline is coupled with an aryl boronic acid. researchgate.net

Role in Materials Science Applications (e.g., Polymer Chemistry)

The unique electronic properties conferred by the multiple halogen substituents make this compound and its derivatives interesting building blocks for materials science. While specific examples detailing the polymerization of this compound were not found in the search results, its potential is evident from the applications of similar halogenated anilines.

Halogenated aromatic compounds are known to be used in the synthesis of advanced polymers. The presence of halogens can enhance properties such as thermal stability, flame retardancy, and electronic characteristics. This compound could potentially be used as a monomer or a precursor to a monomer in the synthesis of specialty polymers. For example, it could be incorporated into polyamides, polyimides, or other condensation polymers through reactions involving its amino group. The halogen atoms would then be pendant groups on the polymer backbone, influencing the material's bulk properties.

Derivatization for Analytical and Industrial Purposes

This compound can be chemically modified to create derivatives with specific properties for analytical and industrial applications. The reactivity of the amino group is key to many of these derivatization strategies.

For analytical purposes, the aniline can be converted into a more readily detectable derivative. For example, it can undergo diazotization followed by coupling with a chromophoric or fluorophoric molecule to produce a highly colored or fluorescent azo dye, which can be quantified using spectrophotometry or fluorimetry. Another approach is to derivatize the amino group to make the molecule more volatile or amenable to separation and detection by gas chromatography (GC). For instance, aromatic amines are often derivatized to their corresponding iodinated benzenes for GC analysis. nih.gov This involves a Sandmeyer-like reaction where the amino group is replaced with iodine. nih.gov

In an industrial context, derivatization can be used to produce intermediates for the synthesis of dyes, pigments, and other specialty chemicals. The specific combination of halogens on the aromatic ring can be exploited to tune the color and fastness properties of a dye molecule. The amino group provides a convenient handle for attaching the halogenated aromatic core to other molecular scaffolds.

Advanced Analytical Methodologies for Detection and Quantification of 3 Bromo 4 Chloro 5 Fluoroaniline

Chromatographic Techniques for Separation and Analysis

Chromatography is the cornerstone for the analysis of complex mixtures, and it is particularly well-suited for isolating specific aniline (B41778) derivatives from various matrices. The choice of chromatographic method and detector is dictated by the analyte's physicochemical properties, the required sensitivity, and the complexity of the sample matrix.

Gas chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds. measurlabs.com For aniline derivatives, GC analysis is highly effective, although a derivatization step may sometimes be required to improve volatility and thermal stability. thermofisher.com The choice of detector is crucial for achieving the desired sensitivity and selectivity.

Flame Ionization Detector (FID): The FID is a widely used, robust detector for organic compounds. scioninstruments.com It operates by pyrolyzing the analytes eluting from the GC column in a hydrogen/air flame, which produces ions and electrons. scioninstruments.com These charged particles are collected by an electrode, generating a current that is proportional to the number of carbon atoms in the molecule. scioninstruments.comchromatographyonline.com While FID offers high sensitivity and a broad dynamic range for most organic compounds, its response to halogenated compounds can be lower compared to hydrocarbons. chromatographyonline.comphenomenex.com It is a universal detector for carbon-containing compounds and is valued for its reliability and simple design. phenomenex.com

Electron Capture Detector (ECD): The ECD is a highly selective and sensitive detector for electronegative compounds, particularly those containing halogens, such as the bromine, chlorine, and fluorine atoms in 3-Bromo-4-chloro-5-fluoroaniline. measurlabs.comscioninstruments.com The detector contains a radioactive source (typically Nickel-63) that emits beta particles, creating a steady stream of electrons and a constant background current. scioninstruments.com When electronegative analytes pass through the detector, they capture these free electrons, causing a decrease in the current. measurlabs.com This drop in current is measured as the signal. The ECD's exceptional sensitivity to halogenated compounds makes it an ideal choice for trace-level analysis of this compound in environmental samples. measurlabs.comscioninstruments.com

| Detector | Principle of Operation | Selectivity | Sensitivity for Halogenated Compounds | Typical Applications |

|---|---|---|---|---|

| Flame Ionization Detector (FID) | Measures ions produced during combustion of organic compounds in a hydrogen flame. phenomenex.com | Responds to most organic compounds containing carbon. chromatographyonline.com | Moderate | Quantification of organic compounds in general. phenomenex.com |

| Electron Capture Detector (ECD) | Measures the capture of electrons by electronegative analytes. measurlabs.com | Highly selective for electronegative compounds (e.g., halogens, nitro groups). scioninstruments.com | Very High | Trace analysis of pesticides, PCBs, and other halogenated pollutants. measurlabs.com |

HPLC and its advanced counterpart, UHPLC, are versatile techniques for separating compounds that are non-volatile or thermally labile. sielc.comnih.gov These methods are well-suited for analyzing a wide range of aniline derivatives without the need for derivatization. thermofisher.com Separation is typically achieved on a reverse-phase column (e.g., C18) where a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), is used to elute the compounds. sielc.comnih.gov

UHPLC improves upon conventional HPLC by using columns packed with smaller particles (typically sub-2 µm), which allows for higher resolution, greater sensitivity, and significantly faster analysis times. nih.gov This is particularly advantageous when analyzing complex samples or when high throughput is required. nih.gov Detection in HPLC/UHPLC systems for aniline derivatives is commonly performed using a photodiode array (PDA) detector, which provides spectral information, or a fluorescence detector after pre-column derivatization for enhanced sensitivity. researchgate.net

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Reverse-Phase C18 or C8, <5 µm (HPLC), <2 µm (UHPLC) | Separates compounds based on hydrophobicity. sielc.comnih.gov |

| Mobile Phase | Gradient of Acetonitrile/Methanol and Water (with formic acid or buffer). sielc.com | Elutes analytes from the column with increasing organic solvent concentration. |

| Detector | UV/Photodiode Array (PDA), Fluorescence, Mass Spectrometry (MS) | Detects and quantifies the separated compounds. researchgate.net |

| Flow Rate | 0.8-1.5 mL/min (HPLC), 0.2-0.6 mL/min (UHPLC) | Controls the speed of the separation. |

Hyphenated techniques, which couple a chromatographic separation method with mass spectrometry, provide a powerful tool for both quantification and unequivocal identification of analytes. nih.govajrconline.org

GC-MS: This technique combines the separation power of GC with the highly specific and sensitive detection capabilities of MS. ajrconline.org As analytes elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. ajrconline.org The resulting mass spectrum, which shows the mass-to-charge ratio of the fragments, serves as a chemical "fingerprint" that allows for definitive compound identification by comparison to spectral libraries. nih.gov GC-MS is a recommended technique for confirming the identity of aniline derivatives in unfamiliar samples. epa.gov While single quadrupole GC/MS is effective, tandem mass spectrometry (GC/MS-MS) can offer a tenfold increase in sensitivity. d-nb.info

LC-MS/MS and UHPLC/MS/MS: The coupling of liquid chromatography with tandem mass spectrometry is a state-of-the-art method for analyzing a vast range of compounds in complex matrices. nih.gov LC-MS/MS is particularly useful for polar and non-volatile compounds like aniline metabolites. tandfonline.com The technique involves an initial separation by HPLC or UHPLC, followed by detection using a tandem mass spectrometer. nih.gov In the MS/MS system, a specific precursor ion for the target analyte is selected, fragmented, and then one or more specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, minimizing matrix interferences and allowing for very low detection limits. nih.gov Studies on related compounds like 3-chloro-4-fluoroaniline (B193440) have successfully used HPLC-MS/MS to identify and profile metabolites. tandfonline.comresearchgate.net

Electrochemical Analysis of Halogenated Anilines

Electrochemical methods offer an alternative approach for the analysis of redox-active compounds like halogenated anilines. These techniques are known for their high sensitivity, cost-effectiveness, and potential for miniaturization. amelchem.combrown.edu

Voltammetry measures the current that flows through an electrode as a function of an applied potential. amelchem.com For a compound like this compound, the aniline functional group is electrochemically active and can be oxidized at a working electrode. The potential at which this oxidation occurs can be used for qualitative identification, while the resulting current is proportional to the compound's concentration. researchgate.net

Polarography is a specific type of voltammetry that utilizes a dropping mercury electrode. britannica.com Modern variations of these techniques, such as differential pulse voltammetry and square-wave voltammetry, enhance sensitivity by discriminating against background currents, allowing for detection at trace levels. amelchem.combrown.edu These methods are valuable for studying the redox properties of molecules and can be applied to quantify electroactive species in a solution. brown.edubritannica.com

Electrochemical detectors can be coupled with flow systems, most notably as a detector for HPLC. nih.govamelchem.com As the separated analytes elute from the HPLC column, they pass through a flow cell containing a working electrode held at a specific potential. nih.gov When an electroactive analyte like a halogenated aniline passes over the electrode, it is oxidized or reduced, generating a current that is recorded as the chromatographic peak. researchgate.net This method, known as HPLC with electrochemical detection (HPLC-EC), is highly sensitive and selective, as only compounds that are electroactive at the set potential will be detected. researchgate.net It has been shown to be a superior method for monitoring exposure to related compounds like 3-chloro-4-fluoroaniline compared to GC methods that require derivatization. researchgate.net

Derivatization Strategies for Enhanced Analytical Performance

Derivatization in analytical chemistry involves chemically modifying a compound (analyte) to produce a new compound that has properties more suitable for a given analytical method. For this compound, derivatization is a key strategy to enhance its detectability and the selectivity of the analysis, particularly in complex matrices. These strategies often target the reactive primary amine group or the aromatic ring.

Bromination for Improved Electron Capture Detection

The Electron Capture Detector (ECD) is a highly sensitive detector used in gas chromatography (GC) that shows an exceptional response to molecules containing electronegative atoms, such as halogens. researchgate.netdavidsonanalytical.co.ukchromatographyonline.com While this compound is already halogenated, its sensitivity to ECD can be substantially increased by introducing additional bromine atoms into the molecule, a process known as bromination.

The response of an ECD to halogenated compounds generally increases with the number and atomic weight of the halogen atoms present, following the order I > Br > Cl > F. researchgate.net Therefore, adding more bromine atoms to the aniline ring significantly enhances its electron-capturing properties, leading to lower detection limits. The amine group (-NH2) on the aniline ring is a strong activating group, which directs electrophilic substitution to the ortho and para positions. youtube.com In the case of this compound, the available positions on the ring would be targeted for bromination.

A typical laboratory procedure for the bromination of anilines involves using bromine water or a mixture that generates bromine in situ. youtube.com This derivatization makes the resulting polybrominated aniline derivative significantly more responsive to the ECD, allowing for trace-level quantification.

Table 1: Illustrative ECD Response Enhancement via Bromination

| Compound | Number of Bromine Atoms | Relative ECD Response (Hypothetical) |

| This compound | 1 | 1x |

| Dibrominated Derivative | 3 | >100x |

| Tribrominated Derivative | 4 | >500x |

This interactive table provides hypothetical data to illustrate the significant signal enhancement achieved by adding bromine atoms to the parent molecule for ECD analysis.

Future Research Trajectories for 3 Bromo 4 Chloro 5 Fluoroaniline Chemistry

Development of Novel and Highly Efficient Synthetic Routes with Atom Economy

The principles of green chemistry are increasingly guiding synthetic strategies, with a strong emphasis on atom economy. Future research into the synthesis of 3-Bromo-4-chloro-5-fluoroaniline will prioritize the development of novel routes that are both highly efficient and environmentally benign. This involves moving away from classical multi-step syntheses, which often generate significant waste, towards more streamlined approaches.

A primary objective will be the design of one-pot or tandem reactions that minimize intermediate purification steps, thereby reducing solvent usage and energy consumption. An innovative approach could involve the controlled, sequential halogenation of an aniline (B41778) precursor. The development of catalysts and reaction conditions that allow for the precise, regioselective introduction of fluorine, chlorine, and bromine onto the aromatic ring in a single synthetic operation would represent a major advancement.

Furthermore, the exploration of continuous flow chemistry using microreactors offers a promising avenue for both optimizing reaction efficiency and enhancing safety. The precise control over parameters such as temperature, pressure, and reaction time in a continuous flow system can lead to higher yields and purities.

| Synthetic Approach | Key Advantages | Future Research Focus |